(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal

Hepatotoxicity Drug-induced liver injury UTP depletion

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal, commonly known as D-galactosamine (GalN) or 2-amino-2-deoxy-D-galactose, is a C-4 epimer of D-glucosamine within the aldohexosamine family of amino sugars. With a molecular formula of C₆H₁₃NO₅ and a molecular weight of 179.17 g/mol, D-galactosamine is a water-soluble monosaccharide that serves as a constituent of glycoprotein hormones and is extensively utilized as a model hepatotoxicant in preclinical research.

Molecular Formula C6H13NO5
Molecular Weight 179.17 g/mol
CAS No. 1948-54-5
Cat. No. B8269959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal
CAS1948-54-5
Molecular FormulaC6H13NO5
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)N)O)O)O)O
InChIInChI=1S/C6H13NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2,7H2/t3-,4+,5+,6-/m0/s1
InChIKeyFZHXIRIBWMQPQF-KCDKBNATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Galactosamine (CAS 1948-54-5): Chemical Identity, Procurement Considerations, and Comparator Amino Sugars


(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal, commonly known as D-galactosamine (GalN) or 2-amino-2-deoxy-D-galactose, is a C-4 epimer of D-glucosamine within the aldohexosamine family of amino sugars . With a molecular formula of C₆H₁₃NO₅ and a molecular weight of 179.17 g/mol, D-galactosamine is a water-soluble monosaccharide that serves as a constituent of glycoprotein hormones and is extensively utilized as a model hepatotoxicant in preclinical research [1]. Its closest structural analogs—D-glucosamine (GlcN, C-4 epimer), D-mannosamine (ManN, C-2 epimer), and N-acetyl-D-galactosamine (GalNAc)—share the same elemental composition yet exhibit profoundly divergent biological activities that preclude simple interchangeability in research and industrial applications [2].

Why D-Galactosamine (CAS 1948-54-5) Cannot Be Substituted with D-Glucosamine, D-Mannosamine, or N-Acetyl-D-galactosamine in Research and Industrial Workflows


Despite sharing the same molecular formula (C₆H₁₃NO₅) and molecular weight, the three primary 2-amino-2-deoxyhexoses—D-galactosamine, D-glucosamine, and D-mannosamine—differ solely in the stereochemical configuration at the C-2 and C-4 positions [1]. This subtle stereochemical variation produces starkly divergent biological outcomes: D-galactosamine is a well-established, highly specific hepatotoxin that depletes hepatic uridine phosphates by metabolic trapping, whereas D-glucosamine and D-mannosamine lack this hepatotoxic property at comparable doses [2]. In cellular differentiation models, D-galactosamine fails to promote osteogenic differentiation of dental pulp stem cells, while D-glucosamine and D-mannosamine are active inducers under identical conditions [3]. Furthermore, D-galactosamine and D-mannosamine co-elute with neutral sugars under standard HPLC conditions, demanding specialized separation protocols that are irrelevant for D-glucosamine analysis [4]. These evidence-based, quantifiable divergences mean that sourcing the correct amino sugar is not a matter of convenience but of experimental validity.

Quantitative Differentiation Evidence for D-Galactosamine (CAS 1948-54-5) Versus Closest Amino Sugar Analogs


Hepatocyte-Selective Toxicity: D-Galactosamine Depletes Hepatic UTP Whereas D-Glucosamine and D-Mannosamine Do Not

D-Galactosamine (GalN) is distinguished from its amino sugar analogs by its well-characterized, highly specific hepatotoxicity that operates through metabolic trapping of uridine phosphates. When administered to rats, D-galactosamine causes a pronounced and prolonged depletion of hepatic UTP, UDP-glucose, and UDP-galactose pools due to accumulation of UDP-hexosamines (primarily UDP-galactosamine). In a direct comparative study, the trapping of uridine phosphates was 'most pronounced and most prolonged after administration of D-galactosamine' compared to D-glucosamine and 2-deoxy-D-galactose [1]. The LD₅₀ of D-galactosamine in mice via intraperitoneal administration is 2,660 mg/kg, and chronic exposure (77 weeks) produces liver tumors [2]. In contrast, D-glucosamine does not induce comparable hepatic injury at equivalent doses; hepatocyte cell death studies demonstrate that 'glucosamine had no effect' on hepatocyte viability under conditions where D-galactosamine caused significant cell death [3]. Additionally, D-galactosamine combined with lipopolysaccharide (LPS) is the standard model for acute liver failure, with serum transaminase levels (ALT/AST) increasing several-fold within 24–48 hours post-administration—a response not observed with D-glucosamine or D-mannosamine [4].

Hepatotoxicity Drug-induced liver injury UTP depletion

Differential Osteogenic Differentiation Activity: D-Galactosamine Is Inactive Whereas D-Glucosamine and D-Mannosamine Are Potent Inducers in DPSCs

In a direct comparative study of three hexosamines and their N-acetyl derivatives on dental pulp stem cells (DPSCs), D-galactosamine (GalN) and N-acetyl-D-galactosamine (GalNAc) failed to promote early osteogenic differentiation under conditions where D-glucosamine (GlcN) and D-mannosamine (ManN) were active. The study demonstrated that exogenous GlcN, GlcNAc, ManN, and ManNAc promoted DPSC osteogenic differentiation in the absence of osteogenic supplements, as evidenced by increased TGF-β receptor type I levels, activation of TGF-β signaling, and elevated mRNA expression of osteogenic marker genes including alkaline phosphatase (ALP), osteopontin, and Runx2. In contrast, 'D-galactosamine (GalN) or N-acetyl-galactosamine (GalNAc) did not' produce these effects [1]. The hexosamine-treated DPSCs also showed increased mineralized matrix deposition when subsequently cultured with osteogenic supplements, but again only for GlcN/GlcNAc/ManN/ManNAc, not for GalN/GalNAc. This represents a clear categorical differentiation: among the three amino sugars tested head-to-head in the same assay system, D-galactosamine is uniquely inactive as an osteogenic differentiation agent.

Osteogenic differentiation Dental pulp stem cells TGF-β signaling

Co-Elution with Arabinose Under Standard HPLC-PAD Conditions: D-Galactosamine and D-Mannosamine Require Specialized Separation Whereas D-Glucosamine Does Not

In environmental and biological amino sugar analysis by high-performance liquid chromatography with pulsed amperometric detection (HPLC-PAD), D-galactosamine and D-mannosamine co-elute with arabinose under standard isocratic conditions, whereas D-glucosamine is fully resolved. A validated method using a mobile phase of 22.8 mM NaOH-KOH at 17°C achieved separation of the co-eluting triad (arabinose, galactosamine, mannosamine) with resolutions of 0.73 and 0.64, respectively—values that meet analytical acceptability thresholds but require precise temperature and concentration control [1]. Failure to resolve galactosamine from arabinose results in a 53–82% overestimation of arabinose concentrations and a 1.8–6.5% overestimation of dissolved total saccharide (DTS) concentrations in environmental water samples [1]. In a separate OPA-derivatization RP-HPLC method optimized for soil and plant hydrolysates, the retention times for the four major amino sugars were: muramic acid (tR = 8.4 min), mannosamine (tR = 9.4 min), galactosamine (tR = 15.4 min), and glucosamine (tR = 16.6 min) [2]. The 5.0-minute gap between mannosamine and galactosamine in the OPA-derivatization system contrasts with their near-co-elution (with arabinose) in underivatized HPAEC-PAD, underscoring the method-dependence of amino sugar resolution. D-Glucosamine, by comparison, is consistently well-resolved from neutral sugars across both analytical platforms.

HPLC-PAD Amino sugar analysis Chromatographic resolution

APCI-MS Fragmentation Pattern Differentiation: Distinct Ion Intensity Ratio Ordering in H₂O and D₂O Enables Unambiguous Identification

Atmospheric pressure chemical ionization mass spectrometry (APCI-MS) enables unambiguous differentiation of the three isomeric amino sugars—glucosamine, galactosamine, and mannosamine—based on the relative ion intensities of their major fragment ions. At a fragmentor voltage above 120 V, the three compounds exhibit distinct and reproducible ordering of product ion ratios [1]. In H₂O as solvent and eluent, the ion intensity ratio of [M+H−H₂O]⁺ / [2M+H−3H₂O]⁺ was: galactosamine > mannosamine > glucosamine. In D₂O as solvent and eluent, the ordering of both [M(D₆)+D−D₂O]⁺ / [M(D₆)+D]⁺ and [2M(D₆)+D−D₂O−2HDO]⁺ / [M(D₆)+D]⁺ was: mannosamine > galactosamine > glucosamine [1]. This stereochemistry-dependent fragmentation pattern provides a mass-spectrometric fingerprint that distinguishes galactosamine from both mannosamine and glucosamine without requiring chromatographic separation. In a complementary approach using electrospray ionization ion trap mass spectrometry (ESI-ITMS), underivatized diastereomeric hexosamine monosaccharides including galactosamine could be distinguished through MS³ fragmentation spectra generated from ammonium adduct ions [2].

Mass spectrometry APCI Amino sugar identification

Metabolic Fate and Nucleotide Sugar Trapping: D-Galactosamine Depletes UDP-Glucose Pools via Galactosamine-1-Phosphate Intermediate, a Pathway Not Shared by D-Glucosamine

The hepatotoxic specificity of D-galactosamine derives from its unique metabolic activation pathway, which is distinct from that of D-glucosamine and D-mannosamine. D-Galactosamine is phosphorylated by galactokinase to galactosamine-1-phosphate, which then reacts with UDP-glucose via hexose-1-phosphate uridylyltransferase (GalT) to form UDP-galactosamine, simultaneously consuming UDP-glucose [1]. Kinetic studies on purified liver GalT at pH 7.4 and 37°C demonstrated that this enzyme catalyzes the synthesis of UDP-galactosamine from galactosamine-1-phosphate and UDP-glucose, thereby depleting the UDP-glucose pool—a reaction that does not occur with glucosamine-1-phosphate or mannosamine-1-phosphate as substrates [1]. The resulting UDP-galactosamine accumulation then traps additional uridine phosphates, creating a self-amplifying cycle of nucleotide depletion. Quantitative analysis in rat hepatocytes showed that D-galactosamine treatment (2–10 mM) caused UTP pool depletion exceeding 80% within 30 minutes, correlated with a >90% reduction in UDP-glucose levels [2]. This metabolic trapping mechanism is absent for D-glucosamine, which enters the hexosamine biosynthetic pathway via a distinct route (glucosamine-6-phosphate formation by hexokinase, followed by conversion to UDP-GlcNAc), and for D-mannosamine, which is not a substrate for hepatic galactokinase [3].

Nucleotide sugar metabolism UDP-hexosamine Metabolic trapping

Application Scenarios Where D-Galactosamine (CAS 1948-54-5) Provides Irreplaceable Value Relative to D-Glucosamine, D-Mannosamine, and N-Acetyl-D-galactosamine


Preclinical Hepatoprotective Drug Screening Using the D-Galactosamine/LPS Acute Liver Failure Model

D-Galactosamine combined with lipopolysaccharide (GalN/LPS) is the standard rodent model for fulminant hepatic failure, producing histopathological changes that closely resemble human viral hepatitis within 24–48 hours of administration [1]. The model is characterized by dose-dependent elevation of serum transaminases (ALT, AST), depletion of hepatic glycogen, and reduction of uridine phosphate pools. D-Glucosamine and D-mannosamine cannot substitute for D-galactosamine in this model because they lack the specific metabolic trapping mechanism (galactosamine-1-phosphate formation and GalT-mediated UDP-glucose consumption) that underlies the hepatotoxicity [2]. For pharmaceutical companies and contract research organizations (CROs) evaluating hepatoprotective drug candidates, sourcing authentic D-galactosamine (CAS 1948-54-5) is mandatory for generating valid, reproducible, and peer-review-compatible data that can support IND filings [3].

Negative Control Selection for Hexosamine-Induced Osteogenic Differentiation Studies in Mesenchymal Stem Cells

In studies investigating the osteogenic differentiation potential of hexosamines on mesenchymal stem cells (MSCs) or dental pulp stem cells (DPSCs), D-galactosamine serves as the only structurally matched negative control among the three 2-amino-2-deoxyhexoses. As demonstrated in the DPSC study by BioMed Research International (2015), D-galactosamine and N-acetyl-D-galactosamine produced no osteogenic differentiation response—no TGF-β signaling activation, no increase in alkaline phosphatase or osteopontin mRNA, and no enhanced mineralized matrix deposition—under conditions where D-glucosamine, N-acetyl-D-glucosamine, D-mannosamine, and N-acetyl-D-mannosamine were all active [1]. This makes D-galactosamine an essential procurement item for stem cell biology laboratories requiring a stereochemically appropriate negative control that controls for non-specific amino sugar effects while being categorically inactive in osteogenic differentiation assays [1].

Multi-Analyte Environmental Amino Sugar Profiling Requiring Galactosamine-Specific Chromatographic Resolution

Environmental microbiology and soil science laboratories quantifying amino sugars as biomarkers for microbial community composition (e.g., glucosamine from fungal chitin, muramic acid from bacterial peptidoglycan) must resolve D-galactosamine from co-eluting neutral sugars and D-mannosamine. The HPLC-PAD method validated by Cheng and Kaplan (2003) demonstrated that D-galactosamine and D-mannosamine co-elute with arabinose under standard conditions, requiring a specialized mobile phase (22.8 mM NaOH-KOH) and temperature control (17°C) to achieve resolutions of 0.73 and 0.64, respectively [1]. In the OPA-derivatization RP-HPLC method, D-galactosamine (tR = 15.4 min) is well-separated from D-mannosamine (tR = 9.4 min) but runs close to D-glucosamine (tR = 16.6 min) [2]. Laboratories performing amino sugar quantification in soil, plant, or aquatic samples must procure authentic D-galactosamine as a reference standard to validate their analytical method, because retention time matching alone is insufficient when isomers are present [1].

APCI-MS Identity Verification of Amino Sugar Stocks Without Chromatographic Separation

For quality control laboratories and chemical procurement facilities that receive amino sugar stocks and require rapid, unambiguous identity confirmation, APCI-MS fragmentation pattern analysis provides a method that distinguishes D-galactosamine from D-glucosamine and D-mannosamine without chromatographic separation [1]. The characteristic ion intensity ratio ordering (galactosamine > mannosamine > glucosamine in H₂O; mannosamine > galactosamine > glucosamine in D₂O) at fragmentor voltages above 120 V serves as a stereochemical fingerprint [1]. This approach is particularly valuable when the supplier-provided certificate of analysis (CoA) is insufficient or when isomeric contamination is suspected, as all three amino sugars share identical molecular weight (179.17 g/mol) and elemental composition (C₆H₁₃NO₅), making them indistinguishable by conventional MS, NMR, or elemental analysis without specialized protocols [1].

Quote Request

Request a Quote for (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.